molecular formula C7H12N2O4S B1627553 1-Methyl-1-vinyl-1H-imidazolium methyl sulphate CAS No. 51987-06-5

1-Methyl-1-vinyl-1H-imidazolium methyl sulphate

Cat. No.: B1627553
CAS No.: 51987-06-5
M. Wt: 220.25 g/mol
InChI Key: YDAMQVCBLHGSOL-UHFFFAOYSA-M
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Description

1-Methyl-1-vinyl-1H-imidazolium methyl sulphate is an ionic liquid that has garnered significant interest due to its unique properties. It is a colorless or slightly yellow powder or granular solid that is highly soluble in water and various organic solvents. This compound is known for its high thermal stability, conductivity, and non-volatility, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1-vinyl-1H-imidazolium methyl sulphate can be synthesized through a polymerization reaction. The process involves adding the monomer, this compound, and a polymerization catalyst to a reactor. The polymerization reaction is carried out at an appropriate temperature and reaction time to obtain the homopolymer product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale polymerization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced polymerization techniques and catalysts helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-vinyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is capable of participating in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution Reagents: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-Methyl-1-vinyl-1H-imidazolium methyl sulphate has a wide range of scientific research applications, including:

    Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions. Its unique properties make it an excellent medium for conducting chemical reactions.

    Biology: The compound is utilized in biological research for its ability to stabilize proteins and other biomolecules.

    Industry: In industrial applications, it is used in electrochemical processes, such as in the development of batteries and fuel cells.

Mechanism of Action

The mechanism by which 1-methyl-1-vinyl-1H-imidazolium methyl sulphate exerts its effects involves its interaction with various molecular targets and pathways. The compound’s ionic nature allows it to interact with charged species, facilitating various chemical reactions. In biological systems, it can stabilize proteins and other biomolecules by forming ionic interactions, thereby enhancing their stability and activity.

Comparison with Similar Compounds

  • 1-Ethyl-3-methyl-1H-imidazolium chloride
  • 1-Methyl-3-ethylimidazolinium chloride
  • N-Methyl-N′-ethylimidazolium chloride

Comparison: 1-Methyl-1-vinyl-1H-imidazolium methyl sulphate stands out due to its unique combination of high thermal stability, conductivity, and solubility in both water and organic solvents. Compared to similar compounds, it offers better performance in electrochemical applications and as a solvent in organic synthesis. Its ability to stabilize biomolecules also makes it a valuable compound in biological and medical research .

Properties

IUPAC Name

1-ethenyl-1-methylimidazol-1-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2.CH4O4S/c1-3-8(2)5-4-7-6-8;1-5-6(2,3)4/h3-6H,1H2,2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAMQVCBLHGSOL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C=CN=C1)C=C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966304
Record name 1-Ethenyl-1-methyl-1H-imidazol-1-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51987-06-5
Record name 1H-Imidazolium, 1-ethenyl-1-methyl-, methyl sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51987-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1-vinyl-1H-imidazolium methyl sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051987065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethenyl-1-methyl-1H-imidazol-1-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1-vinyl-1H-imidazolium methyl sulphate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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